2-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Physical Organic Chemistry Hammett Analysis Hydrolysis Kinetics

SuFEx chemistry requires aryl sulfonyl fluorides with predictable reactivity-generic building blocks often cause inconsistent kinetics. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (98566-95-1) provides a defined 2-fluoro-5-methyl electronic profile (Σσ ≈ +0.17) for reliable S-sulfonylation without regioisomeric byproducts. • Balanced electrophilicity: resists hydrolysis (t₁/₂ >24 h, pH 7.4) yet reactive under standard SuFEx conditions • C-6 DoM-accessible for late-stage diversification while preserving -SO₂F

Molecular Formula C7H6F2O2S
Molecular Weight 192.19 g/mol
CAS No. 98566-95-1
Cat. No. B13259399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylbenzene-1-sulfonyl fluoride
CAS98566-95-1
Molecular FormulaC7H6F2O2S
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)S(=O)(=O)F
InChIInChI=1S/C7H6F2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3
InChIKeyFOOUIPWQQQWYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride Overview


2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS 98566-95-1) is an aryl sulfonyl fluoride (ArSO₂F) bearing a unique 2-fluoro-5-methyl substitution pattern on the benzene ring. The sulfonyl fluoride functional group has been established as a 'privileged warhead' in chemical biology and a cornerstone of sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. Compared with their sulfonyl chloride (ArSO₂Cl) counterparts, aryl sulfonyl fluorides exhibit markedly superior resistance to hydrolysis, thermolysis, and reduction while retaining reactivity toward specific nucleophiles under controlled conditions [2]. The 2-fluoro-5-methyl substitution pattern confers a distinct electronic profile—combining an ortho electron-withdrawing fluorine (σₘ = +0.34) with a meta electron-donating methyl group (σₚ = −0.17)—that differentiates this compound from its mono-substituted and regioisomeric analogs, making it a strategically important intermediate for medicinal chemistry, agrochemical synthesis, and covalent probe development.

Workflow SuFEx click chemistry building block
Selection Intermediate electronic activation (2-F,5-CH₃)
Use Context Medicinal chemistry & covalent probe synthesis

Why 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride Cannot Be Replaced


Aryl sulfonyl fluorides are not interchangeable commodities. The reactivity and selectivity of the −SO₂F group are exquisitely modulated by the electronic and steric properties of the aryl ring substituents, as demonstrated by Hammett linear free-energy relationship studies on the alkaline hydrolysis of benzenesulfonyl fluorides [1]. The 2-fluoro-5-methyl substitution pattern establishes a unique additive electronic signature: the ortho-fluorine (σₘ = +0.34) withdraws electron density and activates the sulfonyl fluoride toward nucleophilic attack, while the meta-methyl (σₚ = −0.17) donates electrons and partially attenuates this activation [2]. This results in a reactivity profile that differs measurably from: (i) 2-fluorobenzenesulfonyl fluoride (no methyl; more reactive), (ii) 2-methylbenzenesulfonyl fluoride (no fluorine; less reactive), (iii) 4-fluoro-2-methylbenzenesulfonyl fluoride (regioisomer with fluorine para to −SO₂F), and (iv) the corresponding sulfonyl chloride (less stable toward hydrolysis). Substituting one of these analogs without verifying the electronic match risks altered reaction kinetics, different SuFEx coupling efficiencies, or divergent metabolic stability in biological applications.

vs. 2-Fluoro analog Absence of 5-methyl group increases electrophilicity; reaction kinetics may shift away from optimized SuFEx conditions.
vs. 5-Fluoro-2-methyl regioisomer Ortho-methyl introduces steric hindrance at the sulfur center; nucleophilic attack efficiency may not transfer directly.
vs. Sulfonyl chloride Sulfonyl chloride is prone to hydrolysis and mixed sulfonylation products; aqueous stability and chemoselectivity profiles differ significantly.

Differentiation from Closest Analogs


Electronic Reactivity Modulation

The alkaline hydrolysis rate of aryl sulfonyl fluorides follows a Hammett linear free-energy relationship (ρ ≈ +1.5–2.0, reflecting negative charge development at the sulfur center in the rate-determining transition state) [1]. For 2-fluoro-5-methylbenzene-1-sulfonyl fluoride, the additive electronic effect of the two substituents can be estimated using standard Hammett σ constants: σₘ(F) = +0.34 and σₚ(CH₃) = −0.17 [2]. The estimated net substituent constant (Σσ ≈ +0.17) places this compound at an intermediate position on the reactivity spectrum—more reactive than 2-methylbenzenesulfonyl fluoride (Σσ ≈ −0.17, electron-donating methyl only), which is deactivated toward nucleophilic attack, and less reactive than 2-fluorobenzenesulfonyl fluoride (Σσ ≈ +0.34, electron-withdrawing fluorine only), which is more strongly activated. This intermediate reactivity profile provides a tunable balance between sufficient electrophilicity for efficient SuFEx coupling and adequate stability against premature hydrolysis during synthesis or biological incubation.

Electronic reactivity
Class-level inference
Estimated Σσ ≈ +0.17
Intermediate activation for tunable SuFEx kinetics
Hammett ρ ≈ +1.5–2.0; substituent constants from Hansch compilation
Physical Organic Chemistry Hammett Analysis Hydrolysis Kinetics

SuFEx Chemoselectivity vs. Sulfonyl Chlorides

The sulfonyl fluoride group in 2-fluoro-5-methylbenzene-1-sulfonyl fluoride reacts exclusively via substitution at the sulfur center (SuFEx), in contrast to the corresponding sulfonyl chloride [1]. Literature data demonstrate that aryl sulfonyl fluorides, when reacted with nucleophiles (amines, phenols, silyl ethers), produce only the sulfonylation products with no observable O-sulfonylation or hydrolytic side products under optimized conditions, whereas aryl sulfonyl chlorides yield mixtures of C-sulfonylation, O-sulfonylation, and hydrolysis products [2]. This chemoselectivity advantage is intrinsic to the stronger S−F bond (bond dissociation energy ≈ 80–85 kcal/mol) relative to S−Cl (≈ 60–65 kcal/mol) and is maintained across aryl sulfonyl fluorides, including the 2-fluoro-5-methyl substituted variant.

SuFEx chemoselectivity
Class-level inference
Exclusive S-sulfonylation vs. mixed S-/O-/hydrolysis products for sulfonyl chloride
Supports cleaner reaction profiles and simplified purification
Reported product distributions: 60–85% S-product for ArSO₂Cl
SuFEx Click Chemistry Chemoselectivity Synthetic Methodology

Aqueous Stability Advantage Over Sulfonyl Chlorides

A key differentiator for 2-fluoro-5-methylbenzene-1-sulfonyl fluoride over its sulfonyl chloride counterpart is its dramatically enhanced stability in aqueous media. Aryl sulfonyl fluorides are documented to withstand aqueous conditions including physiological buffers (pH 7.4, 37 °C) with half-lives typically exceeding 24 hours, whereas aryl sulfonyl chlorides undergo rapid hydrolysis with half-lives generally measured in minutes under identical conditions [1]. This stability difference—estimated to be at least 100-fold to 1,000-fold in favor of the fluoride—arises from the stronger S−F bond and the heterolytic (rather than homolytic) cleavage mechanism characteristic of sulfonyl fluorides, which resists reduction pathways that degrade sulfonyl chlorides [2].

Aqueous stability
Cross-study comparable
Estimated >100-fold longer half-life than sulfonyl chloride
Enables pre-incubation in biochemical assays
pH 7.4 buffer, 25–37 °C; half-life >24 h for ArSO₂F class
Chemical Biology Covalent Probes Aqueous Stability

Directed ortho-Metalation (DoM) Compatibility

The −SO₂F group has been demonstrated to be a powerful directing group for directed ortho-metalation (DoM) of arenesulfonyl fluorides, with directing strength ranked ahead of bromine and methoxy substituents [1]. Under optimized DoM conditions (lithium diisopropylamide, THF, −78 °C), a series of aryl sulfonyl fluorides underwent mono- and difunctionalization with trimethylsilyl chloride in good yields (typically 60–85%). For 2-fluoro-5-methylbenzene-1-sulfonyl fluoride, the −SO₂F group at the 1-position can direct metalation to the sterically accessible ortho position (C-6), while the 2-fluoro substituent exerts a competing inductive directing effect and the 5-methyl group provides electronic modulation without steric blockade [2]. Unlike aryl fluorosulfates (ArOSO₂F), which fragment to arynes under identical DoM conditions, aryl sulfonyl fluorides remain intact and deliver productive functionalization, representing a critical synthetic advantage [1].

DoM compatibility
Class-level inference
Productive ortho-metalation in 60–85% yield; ArOSO₂F fragments completely
Iterative diversification accessible via DoM–SuFEx sequence
LDA, THF, −78 °C; −SO₂F directing strength > Br, > OMe
Directed ortho-Metalation Regioselective Synthesis C–H Functionalization

Regioisomeric Steric and Electronic Effects

The closest regioisomer to 2-fluoro-5-methylbenzene-1-sulfonyl fluoride is 5-fluoro-2-methylbenzenesulfonyl fluoride (CAS 98566-96-2), which differs only in the positional arrangement of the fluorine and methyl groups relative to the −SO₂F moiety. In the target compound (2-fluoro-5-methyl), the fluorine is ortho to −SO₂F (proximal steric and inductive effect), while the methyl is meta (distal electronic modulation). In the regioisomer (5-fluoro-2-methyl), the methyl is ortho to −SO₂F and the fluorine is meta. This positional swap alters: (i) the steric environment around the electrophilic sulfur center (ortho-methyl in 5-F-2-Me introduces greater steric hindrance to nucleophilic approach); (ii) the electronic activation of the −SO₂F group (ortho-F exerts a stronger field/inductive effect than meta-F); and (iii) the directing preferences in electrophilic aromatic substitution and DoM reactions [REFS-1, REFS-2]. Although no published head-to-head kinetic data exist for this specific regioisomeric pair, the well-established principles of ortho steric hindrance and through-space inductive effects predict measurably different reaction rates and regioselectivity outcomes.

Regioisomer sterics
Class-level inference
Ortho-CH₃ in 5-F-2-Me isomer introduces steric hindrance (Eₛ ≈ −1.24) absent in target
Less hindered sulfur center supports reliable coupling scaling
Taft Eₛ: ortho-F ≈ −0.46; steric effects based on Taft correlations
Regioisomer Comparison Structure–Reactivity Relationships Sulfonyl Fluoride Library Design

Application Scenarios


Medicinal Chemistry Library Synthesis

2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is ideally suited as a SuFEx-active building block for the construction of sulfonate- and sulfonamide-linked compound libraries. Its intermediate electronic activation (estimated Σσ ≈ +0.17) [1] ensures reliable coupling with aryl silyl ethers, amines, and other SuFEx nucleophiles under standard conditions (DBU or BTMG, acetonitrile, room temperature) [2]. The exclusive S-sulfonylation chemistry eliminates regioisomeric byproducts, simplifying purification and increasing library throughput. The 2-fluoro-5-methyl substitution pattern further provides a vector for additional functionalization via DoM at the sterically accessible C-6 position [3], enabling iterative diversification strategies.

Covalent Probe & Chemoproteomic Warhead

The sulfonyl fluoride electrophilic warhead in 2-fluoro-5-methylbenzene-1-sulfonyl fluoride offers the optimal stability–reactivity balance required for covalent probe design: sufficient aqueous stability (half-life >24 h in pH 7.4 buffer) [1] to allow incubation with live cells or lysates, coupled with context-dependent reactivity toward nucleophilic amino acid residues (serine, threonine, lysine, tyrosine, histidine) in protein binding pockets [2]. The 2-fluoro-5-methyl substitution provides an intermediate electronic activation that can be tuned—relative to more reactive (e.g., 4-nitro-substituted) or less reactive (e.g., 4-methoxy-substituted) aryl sulfonyl fluorides—to achieve desired target engagement without excessive off-target labeling [3].

Agrochemical Intermediate Synthesis

In agrochemical synthesis, 2-fluoro-5-methylbenzene-1-sulfonyl fluoride serves as a versatile intermediate that combines SuFEx reactivity at the −SO₂F handle with orthogonal functionalization at the aryl ring. The fluorine atom at C-2 can participate in nucleophilic aromatic substitution (SNAr) under appropriately activated conditions, while the methyl group at C-5 provides a metabolically stable substituent that enhances lipophilicity. The −SO₂F group itself can be exploited for late-stage diversification via SuFEx coupling to generate sulfonamide or sulfonate ester agrochemical candidates, or alternatively can be converted to the corresponding sulfonic acid or sulfonamide through controlled hydrolysis [REFS-1, REFS-2].

DoM–SuFEx Regioselective Strategy

A particularly powerful application scenario leverages the strong directing ability of the −SO₂F group for DoM chemistry [1]. Treatment of 2-fluoro-5-methylbenzene-1-sulfonyl fluoride with LDA in THF at −78 °C directs lithiation to the C-6 position (ortho to −SO₂F, accessible despite the 2-fluoro substituent). Trapping with electrophiles (TMSCl, iodine, DMF, aldehydes) installs additional functionality while preserving the intact −SO₂F group. The resulting ortho-functionalized intermediate can then undergo SuFEx coupling to generate highly decorated aryl sulfonate or sulfonamide products in a convergent two-step sequence. This strategy is not accessible with the corresponding sulfonyl chloride, which would react with the lithiating base, nor with aryl fluorosulfate analogs, which fragment under these conditions [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Intermediate SuFEx reactivity
Coupling efficiency and isolated yield consistency
Covalent probe design
Aqueous stability–reactivity balance
Target engagement vs. off-target labeling in lysate or live-cell assays
Agrochemical intermediate synthesis
Orthogonal −SO₂F and aryl ring handles
Late-stage diversification and metabolic stability profiling
DoM–SuFEx regioselective strategy
−SO₂F directing group strength
Regioselectivity and functional group tolerance in metalation–coupling sequences

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